
8-Bromo-4-chlorocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-chlorocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene and α-pyrone rings fused together, which endows them with unique photophysical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chlorocoumarin typically involves the bromination and chlorination of the coumarin core. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins . Subsequent bromination and chlorination can be achieved using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation followed by halogenation. The use of green chemistry approaches, such as microwave or ultrasound energy, can enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-4-chlorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Heck and Suzuki reactions, can be used to introduce aryl groups into the coumarin structure.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or thionyl chloride (SOCl2).
Coupling Reactions: Palladium catalysts, arylboronic acids, and appropriate solvents.
Major Products: The major products formed from these reactions include various substituted coumarins with enhanced photophysical and biological properties .
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-chlorocoumarin has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-chlorocoumarin involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, coumarin derivatives have been shown to inhibit enzymes like topoisomerases and kinases, leading to anticancer effects . The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Chlorocoumarin: Lacks the bromine atom, resulting in different reactivity and applications.
8-Bromocoumarin: Lacks the chlorine atom, affecting its photophysical properties and biological activities.
4-Bromo-8-chlorocoumarin: A positional isomer with different substitution patterns.
Uniqueness: Its distinct photophysical properties make it valuable for fluorescent labeling and detection applications .
Eigenschaften
Molekularformel |
C9H4BrClO2 |
|---|---|
Molekulargewicht |
259.48 g/mol |
IUPAC-Name |
8-bromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H4BrClO2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H |
InChI-Schlüssel |
BMWCFNAVKLLISL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)

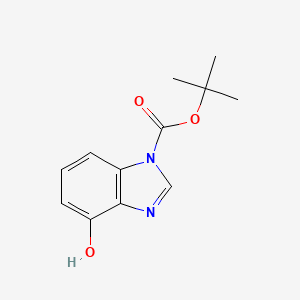
![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)

![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)
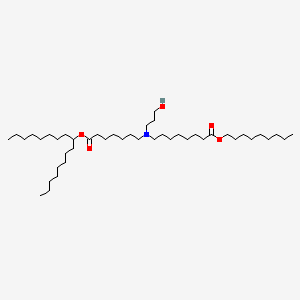
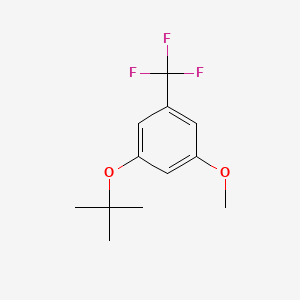
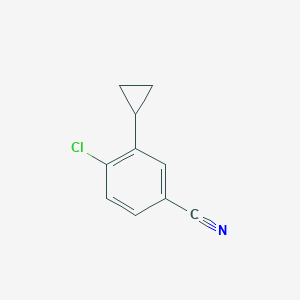
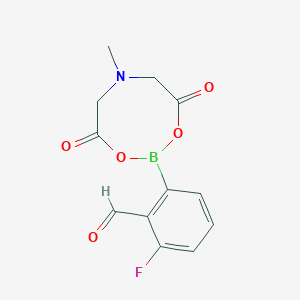

![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
